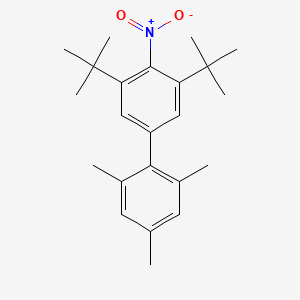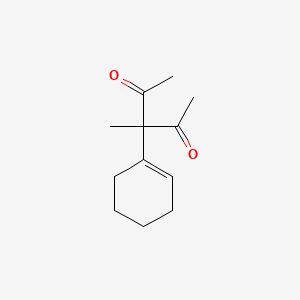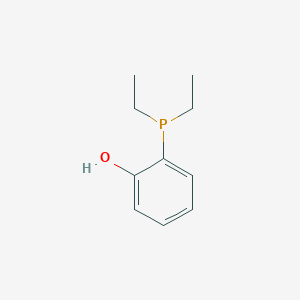
6,6,7,7,8,8,9,9,10,10,10-Undecafluorodec-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6,7,7,8,8,9,9,10,10,10-Undecafluorodec-1-en-3-one is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7,8,8,9,9,10,10,10-Undecafluorodec-1-en-3-one typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of dec-1-en-3-one using elemental fluorine or a fluorinating agent such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to prevent over-fluorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6,6,7,7,8,8,9,9,10,10,10-Undecafluorodec-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially fluorinated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
6,6,7,7,8,8,9,9,10,10,10-Undecafluorodec-1-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.
Wirkmechanismus
The mechanism by which 6,6,7,7,8,8,9,9,10,10,10-Undecafluorodec-1-en-3-one exerts its effects involves its interaction with molecular targets through fluorine atoms. The high electronegativity of fluorine enhances the compound’s ability to form strong hydrogen bonds and interact with polar functional groups in biological molecules. This can lead to enzyme inhibition or alteration of protein structures, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Another fluorinated compound used in coatings and surface treatments.
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol: Known for its use in modifying surface properties and creating hydrophobic surfaces.
Uniqueness
6,6,7,7,8,8,9,9,10,10,10-Undecafluorodec-1-en-3-one is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as high thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring durable and stable materials.
Eigenschaften
CAS-Nummer |
144055-27-6 |
|---|---|
Molekularformel |
C10H7F11O |
Molekulargewicht |
352.14 g/mol |
IUPAC-Name |
6,6,7,7,8,8,9,9,10,10,10-undecafluorodec-1-en-3-one |
InChI |
InChI=1S/C10H7F11O/c1-2-5(22)3-4-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h2H,1,3-4H2 |
InChI-Schlüssel |
QCRROUTVFOKXGE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)CCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-](/img/structure/B12544236.png)
![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)

![N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide](/img/structure/B12544251.png)
![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)
![1h-Imidazo[4,5-b]thieno[2,3-e]pyridine](/img/structure/B12544278.png)

![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)
![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)


